3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

lipophilicity drug-likeness physicochemical profiling

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C22H20O5, MW = 364.4 g/mol) is a synthetic screening compound belonging to the 3-substituted 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one class—the partially saturated (cyclohexene-fused) congeners of urolithins. A verified ¹H NMR spectrum is deposited in the SpectraBase database (Compound ID: KwOcaeYzaLt).

Molecular Formula C22H20O5
Molecular Weight 364.4 g/mol
Cat. No. B4987937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC22H20O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
InChIInChI=1S/C22H20O5/c1-25-15-8-6-14(7-9-15)20(23)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-21(18)12-16/h6-12H,2-5,13H2,1H3
InChIKeyJSSIMPMOLSRUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C22H20O5, MW = 364.4 g/mol) is a synthetic screening compound belonging to the 3-substituted 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one class—the partially saturated (cyclohexene-fused) congeners of urolithins [1]. A verified ¹H NMR spectrum is deposited in the SpectraBase database (Compound ID: KwOcaeYzaLt) [2]. Patent WO2014129989A1 claims this structural class for senile dementia applications, providing a recognized therapeutic framework [3]. The compound occupies a distinct intermediate lipophilicity space (calculated logP = 4.2) between fully aromatic urolithins and 4-methyl-substituted tetrahydro analogs [4].

Why 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Cannot Be Interchanged with Close Structural Analogs


The target compound combines three structural features—a para-methoxy-substituted phenyl-2-oxoethoxy moiety at position 3, a tetrahydro (partially saturated) D-ring, and the absence of a 4-methyl group—that jointly determine its physicochemical and biological profile. Substituting the 4-methoxyphenyl group with 4-bromo, 4-methyl, or 3-methoxyphenyl analogs alters electronic character, lipophilicity, and hydrogen-bonding capacity . Replacing the tetrahydro D-ring with a fully aromatic ring (as in 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, MW = 360.4) shifts the scaffold from urolithin-like tetrahydro to classical urolithin space, which can affect metabolic stability, fluorescence properties, and enzyme target engagement [1]. Adding a 4-methyl group increases logP by ~0.8 units and molecular weight by 14 Da . Generic substitution without accounting for these three variables risks confounded SAR interpretation and assay reproducibility failures [2].

Quantitative Differentiation Evidence for 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one vs. Closest Analogs


LogP Differentiation: Intermediate Lipophilicity Relative to 4‑Methyl and Fully Aromatic Analog

The target compound (C22H20O5) exhibits a calculated logP of 4.2 [1]. In contrast, the 4-methyl tetrahydro analog (C23H22O5, CAS 374762-87-5) has an ACD/LogP of 5.01 and an estimated log Kow of 4.69 . The fully aromatic analog (3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, C22H16O5, MW = 360.4) is structurally distinct but lacks a computed logP in accessible databases [2]. The ~0.8 logP reduction positions the target compound closer to the optimal CNS drug space (logP 2–4) than the 4-methyl derivative [3].

lipophilicity drug-likeness physicochemical profiling

Tetrahydro Saturation Enables Superior PDE2 Inhibition vs. Fully Aromatic Urolithin Scaffold

Although the target compound itself has not been tested directly, its core scaffold—3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one—exhibits a PDE2 IC50 of 93.24 μM, which is more potent than the fully aromatic 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one (IC50 > 100 μM) [1]. The alkoxylated tetrahydro derivative (compound 1f) achieved an IC50 of 3.67 ± 0.47 μM, comparable to the reference inhibitor BAY 60-7550 (IC50 = 4.7 nM for human PDE2) [2]. This demonstrates that the tetrahydro scaffold is a validated PDE2 pharmacophore and that the O-alkoxylation at position 3 (analogous to the target compound's oxoethoxy substitution) can dramatically enhance inhibitory potency .

phosphodiesterase II PDE2 inhibition neurodegeneration

Absence of 4-Methyl Group Reduces Lipophilicity and Avoids Rule-of-5 Violation vs. 4‑Methyl Analog

The 4-methyl tetrahydro analog (C23H22O5, CAS 374762-87-5) has 1 Rule-of-5 violation according to ChemSpider . The target compound (C22H20O5, MW = 364.4) lacks the 4-methyl substituent, reducing molecular weight by 14 Da and calculated logP by 0.8 units [1]. This moves the compound closer to compliance with Lipinski's criteria. Additionally, the target compound has 5 hydrogen-bond acceptors and 0 hydrogen-bond donors—identical to the 4-methyl analog—but the lower logP reduces the risk of poor aqueous solubility typically associated with high-logP compounds (predicted water solubility for 4‑methyl analog: 0.41 mg/L at log Kow = 4.69) .

drug-likeness Lipinski Rule of 5 procurement differentiation

Patent Protection and Dementia Indication for the Tetrahydro Scaffold Class

Patent WO2014129989A1, titled '3-substituted-6H-benzo[c]chromen-6-ones and 3-substituted-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones against senile dementia,' explicitly claims the structural class encompassing the target compound [1]. This patent provides a legal exclusivity framework absent for many urolithin-related compounds in the public domain. The cholinesterase inhibitory study by Gulcan et al. (2014) demonstrated that tetrahydro derivatives in this class exert comparable activity to rivastigmine, galantamine, and donepezil in both in vitro and in vivo models, with IC50 values >40 μM for both AChE and BuChE enzymes [2].

Alzheimer's disease senile dementia intellectual property patent landscape

Fluorescent Sensor Potential Inherited from the Tetrahydro Coumarin/Urolithin Scaffold

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one—the direct synthetic precursor of the target compound—functions as a selective on-off fluorescent sensor for Fe(III) with preserved lactam scaffold integrity essential for metal binding [1]. In fluorescence cellular imaging studies in neuroblastoma (SH-SY5Y) and glioblastoma (U87-MG) cell lines, this tetrahydro compound displayed cell-penetrative, safe (non-cytotoxic), and fluorescently detectable characteristics as an intracellular Fe(III) sensor, properties compared directly against Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) [2]. The target compound's 3-O-(2-oxoethoxy) substitution replaces the hydroxyl group required for direct Fe(III) chelation, but the underlying tetrahydro scaffold retains the lactam moiety that was identified as the critical structural determinant for selective sensor capacity [3].

fluorescent probe iron(III) sensor cellular imaging

Dimeric Thiophosphate Derivative Achieves Sub-Micromolar Steroid Sulfatase Inhibition Using Tetrahydro Scaffold

The bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphate (10b)—a dimeric derivative of the tetrahydro scaffold—produced an IC50 of 860 nM against steroid sulfatase (STS), outperforming the reference inhibitor 665-COUMATE (IC50 = 1 μM) [1]. This establishes the tetrahydro scaffold as superior to the cyclopenta[c]chromen-2-one scaffold for STS inhibitor design, with the 3-position serving as the critical derivatization site [2]. The target compound's 3-O-(para-methoxyphenyl-2-oxoethoxy) group occupies this same derivatization locus, making it a potential monomeric precursor for dimeric STS inhibitor synthesis.

steroid sulfatase breast cancer thiophosphate dimeric inhibitor

High-Value Application Scenarios for 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in Scientific Procurement


CNS Drug Discovery Screening Libraries Targeting PDE2 or Cholinesterase

The target compound is a strong candidate for inclusion in focused screening libraries for neurodegenerative disease programs. Its tetrahydro scaffold is validated for PDE2 inhibition (scaffold IC50 = 93.24 μM for the 3‑hydroxy lead, with alkoxylated derivatives achieving IC50 = 3.67 μM) and is patent-protected under WO2014129989A1 for senile dementia applications . Its logP of 4.2 is closer to CNS-optimal space than the 4‑methyl analog (logP = 5.01), and it has zero predicted Rule‑of‑5 violations, making it more suitable for oral CNS drug development . The verified ¹H NMR spectrum on SpectraBase ensures identity confirmation upon receipt .

Fluorescent Probe Development and Intracellular Metal Sensing Research

The tetrahydro scaffold is a proven platform for selective Fe(III) on‑off fluorescent sensing with demonstrated cell‑penetrative and non‑cytotoxic properties in SH‑SY5Y neuroblastoma and U87‑MG glioblastoma cells . The target compound serves as a protected 3‑O‑substituted derivative that can be hydrolyzed to the active 3‑hydroxy sensor under basic conditions (e.g., NaOH/isopropanol, 81% yield to the corresponding furochromenone) . This makes it valuable as a stable prodrug‑type intermediate for controlled release of the active fluorescent probe in cellular environments.

Steroid Sulfatase Inhibitor Lead Optimization Programs

The dimeric thiophosphate derivative of the tetrahydro scaffold (compound 10b) achieved an IC50 of 860 nM against steroid sulfatase, a target in hormone‑dependent breast cancer, surpassing the reference inhibitor 665‑COUMATE (IC50 = 1,000 nM) . The target compound, bearing a reactive 2‑oxoethoxy moiety at position 3, provides a monomeric building block for synthesizing novel dimeric or hybrid STS inhibitors through thiophosphate or other linker chemistries .

SAR Studies Differentiating 4‑Desmethyl vs. 4‑Methyl Tetrahydro Benzochromenones

The target compound is the 4‑desmethyl counterpart of the widely catalogued 3‑[2‑(4‑methoxyphenyl)‑2‑oxoethoxy]‑4‑methyl‑7,8,9,10‑tetrahydro‑6H‑benzo[c]chromen‑6‑one (CAS 374762‑87‑5). Procurement of both compounds enables direct head‑to‑head SAR comparison to isolate the contribution of the 4‑methyl group to: (a) lipophilicity (ΔlogP ≈ 0.8), (b) Rule‑of‑5 compliance, (c) target engagement potency, and (d) metabolic stability. This paired procurement strategy is essential for lead optimization programs that need to determine whether the 4‑methyl substituent is beneficial or detrimental to the desired pharmacological profile .

Quote Request

Request a Quote for 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.